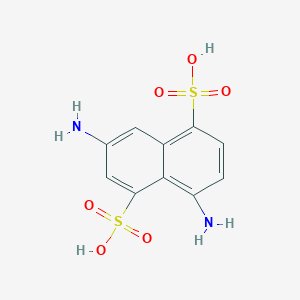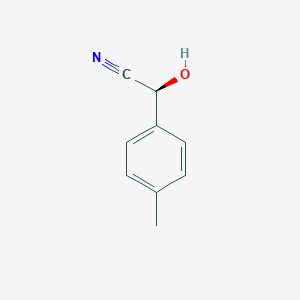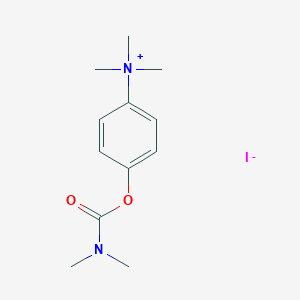![molecular formula C8H14N4O2 B033619 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- CAS No. 103232-71-9](/img/structure/B33619.png)
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA replication and cell division. It may also interact with cellular membranes and alter their structure and function.
Biochemical and Physiological Effects:
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the proliferation of cancer cells and reduce inflammation. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- has several advantages for lab experiments. It is easy to synthesize and has high yield and purity. It is also stable under various conditions and can be stored for extended periods. However, its use may be limited by its toxicity and potential side effects, which need to be carefully evaluated.
Orientations Futures
There are several future directions for research on Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-. One potential direction is to study its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a fluorescent probe for detecting metal ions. Additionally, its use as a catalyst in organic reactions could be further explored. Further studies are also needed to evaluate its toxicity and potential side effects, as well as its potential for drug development.
In conclusion, Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- is a compound with unique properties that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization with urea. Another method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization with ethyl carbamate. Both methods result in the formation of Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- with high yield and purity.
Applications De Recherche Scientifique
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro- has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
103232-71-9 |
|---|---|
Formule moléculaire |
C8H14N4O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3,6-diethyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C8H14N4O2/c1-3-11-5-6(10-7(11)13)12(4-2)8(14)9-5/h5-6H,3-4H2,1-2H3,(H,9,14)(H,10,13) |
Clé InChI |
WMMCHYYFMLGMIA-UHFFFAOYSA-N |
SMILES |
CCN1C2C(NC1=O)N(C(=O)N2)CC |
SMILES canonique |
CCN1C2C(NC1=O)N(C(=O)N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)



![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)






![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)

